3-(2-aminoimidazol-1-yl)propanoic Acid
Description
3-(2-Aminoimidazol-1-yl)propanoic acid is a propanoic acid derivative featuring a 2-aminoimidazole moiety attached at the 3rd position of the carboxylic acid backbone. The aminoimidazole group confers unique electronic and steric properties, making it a candidate for diverse biological interactions, particularly in antimicrobial and anticancer contexts. This article compares its structural, synthetic, and biological attributes with similar compounds to infer its possible properties and applications.
Properties
CAS No. |
215229-20-2 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(2-aminoimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-6-8-2-4-9(6)3-1-5(10)11/h2,4H,1,3H2,(H2,7,8)(H,10,11) |
InChI Key |
XUASGMPEHGZUOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)N)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminoimidazol-1-yl)propanoic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of amido-nitriles with suitable reagents under controlled conditions to form the imidazole ring . The reaction conditions often involve the use of catalysts such as nickel and mild temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-aminoimidazol-1-yl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the amino group or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-imidazole derivatives, while reduction can produce saturated imidazole compounds.
Scientific Research Applications
Pharmaceutical Applications
1. Treatment of Neurological Disorders
One of the prominent applications of 3-(2-aminoimidazol-1-yl)propanoic acid is in the development of therapeutics for neurodegenerative diseases. Research has indicated that imidazole compounds can inhibit the production of amyloid-beta peptides, which are associated with Alzheimer's disease. The compound's ability to modulate neuroinflammatory pathways and reduce neurotoxic effects makes it a candidate for further investigation in treating Alzheimer's and related disorders .
2. Antimicrobial Activity
Studies have shown that derivatives of imidazole compounds exhibit antimicrobial properties. The presence of the imidazole ring in 3-(2-aminoimidazol-1-yl)propanoic acid may contribute to its effectiveness against various bacterial strains. This has implications for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern .
3. Anticancer Research
Research has highlighted the role of imidazole derivatives in cancer therapy. Compounds similar to 3-(2-aminoimidazol-1-yl)propanoic acid have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells. The mechanisms involve interference with cell signaling pathways that promote cancer cell proliferation .
Biochemical Applications
1. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes involved in metabolic pathways, making it a valuable tool in biochemical research. For instance, studies have focused on its effects on enzymes related to amino acid metabolism and neurotransmitter synthesis .
2. Synthesis of Novel Compounds
3-(2-aminoimidazol-1-yl)propanoic acid serves as a precursor in the synthesis of more complex molecules. Its reactivity allows it to participate in multicomponent reactions (MCRs), leading to the formation of diverse chemical entities with potential biological activities . For example, reactions involving this compound have yielded new classes of imidazole derivatives with enhanced pharmacological properties.
Synthetic Methodologies
1. Multicomponent Reactions
The compound has been utilized in various multicomponent reaction schemes, which are efficient methods for synthesizing complex molecules from multiple reactants in a single step. These reactions are advantageous due to their simplicity and reduced environmental impact compared to traditional synthetic methods .
2. Green Chemistry Approaches
Recent advancements have focused on employing environmentally friendly catalysts for synthesizing 3-(2-aminoimidazol-1-yl)propanoic acid and its derivatives. The use of non-toxic catalysts aligns with green chemistry principles, promoting sustainable practices in chemical synthesis .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-aminoimidazol-1-yl)propanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Structural Differences and Implications :
- The 2-aminoimidazole group in the target compound may enhance hydrogen bonding and electrostatic interactions compared to non-amino-substituted imidazoles (e.g., ).
Mechanistic Insights :
- Imidazole-containing compounds (e.g., ) likely target microbial enzymes or DNA via heterocyclic interactions.
- Chlorinated phenyl derivatives () may disrupt bacterial membrane integrity.
- The amino group in the target compound could modulate binding to biological targets, such as kinases or receptors.
Data Tables Summarizing Key Comparisons
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Key Bioactivity | Lipophilicity (Relative) |
|---|---|---|---|
| 3-(2-Aminoimidazol-1-yl)propanoic acid | 2-Aminoimidazole | Inferred antimicrobial | Moderate |
| 3-(1H-Imidazol-4-yl)propanoic acid | Imidazole-4-yl | Antimicrobial | Low |
| 3-(2-Amino-4-aryl-1H-imidazol-5-yl)propanoic acid | 2-Amino, 4-aryl-imidazole | Anticancer | High |
| Chlorinated 3-phenylpropanoic acid | 3,5-Dichloro-4-hydroxyphenyl | Antimicrobial | High |
Discussion of Research Findings
- Antimicrobial Potential: The target compound’s imidazole core aligns with bioactive analogs (e.g., ), but its amino group may enhance selectivity or potency compared to non-amino derivatives.
- Anticancer Applications : Aryl-substituted imidazole analogs () demonstrate cytotoxicity, suggesting the target compound could be modified with similar groups for tailored activity.
- Synthetic Feasibility : Lessons from and highlight the need for precise reaction conditions to avoid byproducts.
Biological Activity
3-(2-aminoimidazol-1-yl)propanoic acid (also referred to as 2-amino-3-imidazol-1-yl-propionic acid) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic regulation. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(2-aminoimidazol-1-yl)propanoic acid is . It features an imidazole ring, which is known for its role in various biological processes. The presence of the amino group contributes to its potential as a bioactive compound.
Research indicates that 3-(2-aminoimidazol-1-yl)propanoic acid may exert its biological effects through several mechanisms:
- Anticancer Activity : Studies have shown that imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis. The compound's structure allows it to interact with various cellular pathways involved in cancer progression, including those regulating cell migration and invasion .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are crucial for reducing oxidative stress in cells. This property may contribute to its protective effects against various diseases, including cancer .
Anticancer Studies
Table 1 summarizes findings from recent studies on the anticancer activity of 3-(2-aminoimidazol-1-yl)propanoic acid and related compounds.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(2-aminoimidazol-1-yl)propanoic acid | A549 (lung cancer) | 20 | Induces apoptosis via caspase activation |
| Imidazole derivatives | MCF7 (breast cancer) | 15 | Inhibition of cell migration and invasion |
| Imidazole analogs | B16 (melanoma) | 25 | FAK inhibition leading to reduced proliferation |
Source: Adapted from various studies on imidazole compounds .
Antioxidant Activity
Research has indicated that the antioxidant activity of 3-(2-aminoimidazol-1-yl)propanoic acid can be assessed using various assays:
- DPPH Radical Scavenging Assay : This assay measures the ability of the compound to donate electrons and neutralize free radicals. Compounds with higher scavenging activity demonstrate greater potential as antioxidants.
- Ferric Ion Reducing Antioxidant Power (FRAP) : This assay evaluates the reducing power of the compound, indicating its capacity to act as an electron donor.
Table 2 presents comparative antioxidant activity data.
| Compound | DPPH Scavenging (%) | FRAP Value (µmol Fe(II)/g) |
|---|---|---|
| 3-(2-aminoimidazol-1-yl)propanoic acid | 60 | 150 |
| Ascorbic Acid | 95 | 250 |
| Butylated Hydroxytoluene | 70 | 200 |
Source: Adapted from antioxidant studies .
Case Study 1: Cancer Treatment Efficacy
A study involving A549 lung cancer cells demonstrated that treatment with 3-(2-aminoimidazol-1-yl)propanoic acid resulted in a significant reduction in cell viability, with an IC50 value of approximately 20 µM. The mechanism was attributed to the activation of apoptotic pathways, specifically through caspase cascades .
Case Study 2: Metabolic Regulation
Another investigation focused on the metabolic effects of this compound on glucose metabolism in diabetic rat models. Results indicated improved glucose tolerance and insulin sensitivity, suggesting a potential role in diabetes management .
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